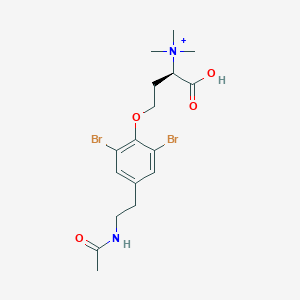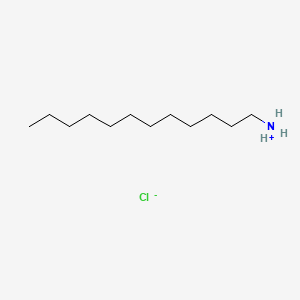
Laurylamine hydrochloride
説明
Synthesis Analysis
Laurylamine hydrochloride has been synthesized through different methods, including the reaction between sodium alginate and dodecanol with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as a coupling agent (Yang & He, 2012). Another synthesis approach involves the preparation of laurylamine-intercalated graphite oxide by ultrasonic in the presence of hexane, followed by chemical reduction (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of laurylamine hydrochloride has been elucidated through various analytical techniques. Studies involving FT-IR spectra, zeta potential measurements, and XPS analysis have been conducted to investigate the adsorption behavior of N,N-Bis(2-hydroxypropyl)laurylamine on quartz surfaces, revealing insights into the molecular interactions (Liu et al., 2017).
Chemical Reactions and Properties
Laurylamine hydrochloride participates in various chemical reactions, such as the formation of silica nanotubes through a surfactant-assisted templating mechanism (Adachi et al., 2000). Its reactivity has been leveraged in the synthesis of hydrophobic films from maize bran hemicelluloses, where laurylamine chains are covalently bound to produce hydrophobic plastic films (Fredon et al., 2002).
Physical Properties Analysis
Research has explored the physical properties of laurylamine hydrochloride, including its role in the formation of super-hydrophobic films on zinc surfaces. These studies highlight the compound's ability to create protective coatings that exhibit significant hydrophobicity and potential for corrosion inhibition (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of laurylamine hydrochloride, such as its involvement in the hydrophobic ion pairing and the formation of complexes, have been characterized to understand its lipophilicity and structural integrity upon binding. Such studies offer insights into the molecular interactions and potential applications of laurylamine hydrochloride in various fields (Dai & Dong, 2007).
科学的研究の応用
1. Surfactants in Modern Science and Technology
- Application Summary : Laurylamine hydrochloride is a type of surfactant. Surfactants form a unique class of chemical compounds that have a wide range of applications in modern science and technology . They are used in mineral and petroleum processing, biological systems, health and personal care products, food, and even in nanotechnology .
- Methods of Application : The major ability of surfactant molecules is to form self-aggregate units called micelles. This property provides the means to apply surfactants .
- Results or Outcomes : The use of surfactants leads to a series of practical application areas. They have been found to be crucial in shaping the performance of various products and technologies .
2. Expansion of Smectite by Laurylamine Hydrochloride
- Application Summary : Laurylamine hydrochloride is used in the treatment of smectite, a type of clay mineral . This treatment causes an expansion of the mineral, which can be observed using transmission electron microscopy .
- Methods of Application : The treatment involves the application of laurylamine hydrochloride to smectite. The resulting expansion may be retained and observed in ion-milled samples by transmission electron microscopy .
- Results or Outcomes : The spacings between layers as observed in lattice fringe images are variable and may be as small as 10 Å . This method produces ambiguities in differentiating between some smectites and illites .
3. Antistatic Agent
- Application Summary : Laurylamine hydrochloride can be used as an antistatic agent . Antistatic agents are substances that reduce or eliminate the buildup of static electricity.
- Methods of Application : The antistatic agent is typically mixed with the material during the manufacturing process to provide long-term antistatic effects .
- Results or Outcomes : The use of laurylamine hydrochloride as an antistatic agent helps in reducing the static electricity which can cause dust attraction, handling problems and electrical discharge .
4. Dispersing and Emulsifying Agent
- Application Summary : Laurylamine hydrochloride can be used as a dispersing agent and an emulsifying agent . These agents help in the formation of a uniform mixture of two or more substances, which would otherwise not mix easily.
- Methods of Application : The agent is added to the substances to be mixed, and it helps to reduce the surface tension, allowing the substances to mix more easily .
- Results or Outcomes : The use of laurylamine hydrochloride as a dispersing and emulsifying agent helps in the formation of stable mixtures or emulsions of substances like oil and water .
5. Corrosion Inhibitor and Lubricant
- Application Summary : Laurylamine hydrochloride can be used as a corrosion inhibitor and a lubricant . Corrosion inhibitors are chemicals that prevent or slow down corrosion (rust) on metal surfaces. Lubricants reduce friction between surfaces.
- Methods of Application : The agent is typically applied to the surface of the metal to protect it from corrosion. As a lubricant, it is applied between surfaces to reduce friction .
- Results or Outcomes : The use of laurylamine hydrochloride as a corrosion inhibitor helps in increasing the lifespan of metal surfaces. As a lubricant, it helps in reducing wear and tear of mechanical parts .
6. Secondary Oil Recovery
- Application Summary : Laurylamine hydrochloride has been chosen from cationic surfactants to produce secondary oil using lab model .
- Methods of Application : The surfactant is used in a lab model for secondary oil recovery .
- Results or Outcomes : The use of laurylamine hydrochloride in this application helps in enhancing the recovery of oil from reservoirs .
Safety And Hazards
特性
IUPAC Name |
dodecan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044322 | |
| Record name | Dodecylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000008 [mmHg] | |
| Record name | Dodecylamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14005 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Laurylamine hydrochloride | |
CAS RN |
929-73-7 | |
| Record name | Dodecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Dodecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAURYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



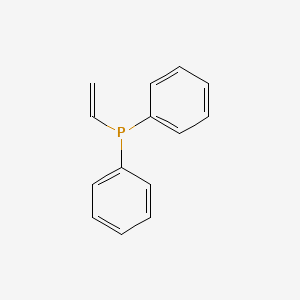
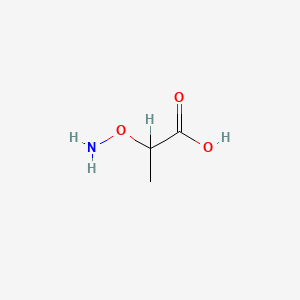
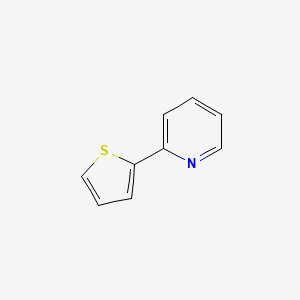
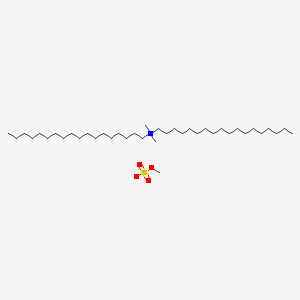
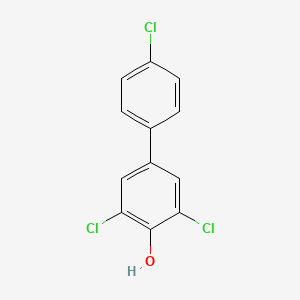
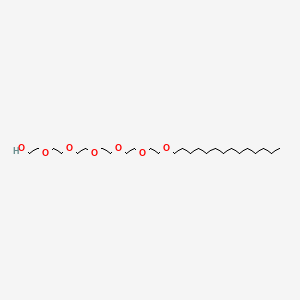
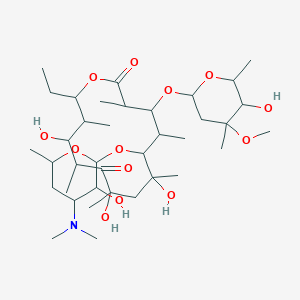
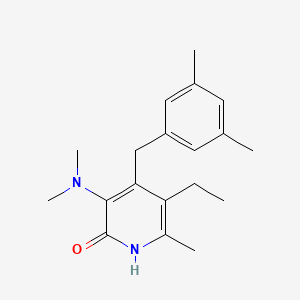
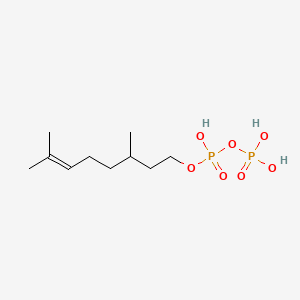
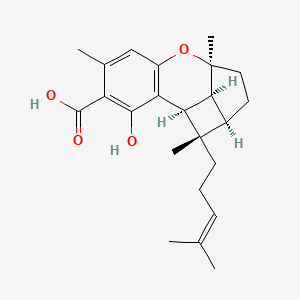
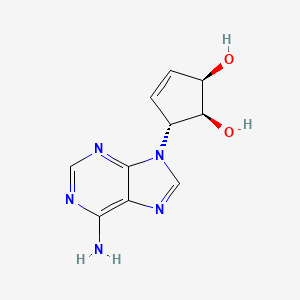
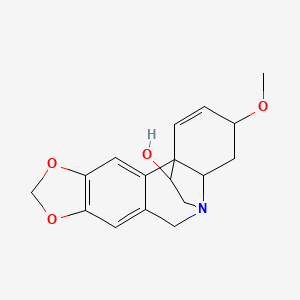
![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
